5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one
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Overview
Description
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features both an oxazole and a pyridine ring The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with trifluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and biological activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[4,5-b]pyridine-2(3H)-thione: Similar structure but with a thione group instead of an oxazole.
7-Trifluoromethyl-5-phenyl-2-oxooxazolo[5,4-b]pyridine: Contains a phenyl group and exhibits different reactivity and applications
Uniqueness
5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its trifluoromethyl group, which imparts enhanced stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3F3N2O2 |
---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)4-2-1-3-5(11-4)12-6(13)14-3/h1-2H,(H,11,12,13) |
InChI Key |
MULIKUVIRDCYNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1OC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
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